2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide
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Overview
Description
2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide is an organic compound with the molecular formula C10H12BrFN2O It is characterized by the presence of a bromo and fluoro substituent on the benzyl ring, along with a methylamino group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and methylamine.
Reaction: The 3-bromo-4-fluorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form the intermediate 3-bromo-4-fluorobenzyl(methyl)amine.
Acylation: The intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and acetamide moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the bromo group with a hydroxyl group.
Oxidation: Products include oxidized forms of the amine or acetamide groups.
Reduction: Products include reduced forms of the amine or acetamide groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Bromo-4-chlorobenzyl)(methyl)amino)acetamide
- 2-((3-Bromo-4-methylbenzyl)(methyl)amino)acetamide
- 2-((3-Bromo-4-nitrobenzyl)(methyl)amino)acetamide
Uniqueness
2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide is unique due to the presence of both bromo and fluoro substituents on the benzyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds with different substituents. The fluoro group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C10H12BrFN2O |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C10H12BrFN2O/c1-14(6-10(13)15)5-7-2-3-9(12)8(11)4-7/h2-4H,5-6H2,1H3,(H2,13,15) |
InChI Key |
ZCVQCMWXZQAMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)Br)CC(=O)N |
Origin of Product |
United States |
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